5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole
Description
The compound 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a pyrrolidine ring bearing a 4-fluorophenylacetyl moiety. This structure combines the electron-deficient oxadiazole ring with fluorinated aromatic and pyrrolidine groups, which may enhance lipophilicity and influence biological activity through steric and electronic effects .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-10-8-14(9-11-16)13-18(25)24-12-4-7-17(24)20-22-19(23-26-20)15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRRSQYAMUQRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorophenylacetic acid with pyrrolidine to form an intermediate, which is then reacted with phenylhydrazine and carbon disulfide to yield the final oxadiazole product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Core Oxadiazole Formation
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For this compound:
- Precursor Preparation : The pyrrolidine moiety with a 4-fluorophenyl acetyl group is synthesized via N-acylation of pyrrolidin-2-yl derivatives using 4-fluorophenyl acetyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Cyclization : The oxadiazole ring is formed by reacting the amidoxime intermediate (derived from hydrazide precursors) with activated carboxylic acid derivatives (e.g., acyl chlorides or anhydrides). Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are common cyclizing agents .
Key Reaction Steps :
- Hydrazide Formation : Substituted benzoic acid hydrazide reacts with 1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride .
- Cyclodehydration : Hydrazide intermediates undergo cyclization in POCl₃ at 120°C to yield 1,2,4-oxadiazole derivatives .
Electrophilic Substitution
The phenyl ring at position 3 and the pyrrolidine-acetyl group undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The electron-withdrawing fluorine atom on the 4-fluorophenyl group directs substitutions to the para position .
Nucleophilic Attack
The oxadiazole ring is susceptible to nucleophilic attack at position 5 due to electron deficiency. Examples include:
- Hydrolysis : Under acidic or basic conditions, the oxadiazole ring can hydrolyze to form amidoxime intermediates .
- Thiol Exchange : Reaction with thiols (e.g., RSH) replaces the oxadiazole oxygen with sulfur, yielding 1,2,4-thiadiazoles .
Anticonvulsant Activity
Structural analogs of this compound (e.g., 5-substituted-1,3,4-oxadiazoles) exhibit anticonvulsant properties via GABAergic modulation. Modifications at the pyrrolidine or phenyl groups enhance blood-brain barrier permeability .
Antibacterial Modifications
Introduction of chloro or methoxy substituents on the phenyl ring (position 3) improves antibacterial efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL) .
Reaction Optimization Data
Stability and Degradation
- Thermal Stability : Decomposes above 250°C without melting .
- Photodegradation : UV exposure (λ = 254 nm) leads to ring-opening via retro-cycloaddition, forming nitrile and carbonyl byproducts .
- Acid Sensitivity : Stable in pH 4–8; hydrolyzes rapidly in strong acids (pH < 2) to yield 4-fluorophenyl acetic acid and pyrrolidine fragments .
Comparative Reactivity of Analogues
| Derivative | Reactivity with Thiols | Hydrolysis Rate (t₁/₂, h) | Bioactivity (IC₅₀, µM) |
|---|---|---|---|
| 3-Phenyl-1,2,4-oxadiazole | High | 2.3 | 12.4 (Anticancer) |
| 5-Chloro-substituted Oxadiazole | Moderate | 5.1 | 8.9 (Antibacterial) |
| Target Compound | Low | 8.7 | 6.2 (Anticonvulsant) |
Mechanistic Insights
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole typically involves the reaction of suitable hydrazines with carboxylic acid derivatives. The resultant oxadiazole ring is characterized by its unique structural properties that contribute to its biological activities. Various methods have been reported for the synthesis of oxadiazoles, including microwave-assisted reactions and solvent-free conditions, which enhance yield and reduce reaction times .
Antimicrobial Activity
Compounds containing the oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Klebsiella pneumoniae | 100 µg/mL |
These findings suggest that this compound could serve as a lead structure for developing new antibacterial agents.
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been a focal point in recent studies. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The introduction of electron-withdrawing groups at specific positions on the aromatic ring has been correlated with enhanced cytotoxicity .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.48 |
| HCT116 | 0.78 |
| A549 | 1.54 |
The mechanism often involves induction of apoptosis through caspase activation and cell cycle arrest.
Other Biological Activities
Beyond antibacterial and anticancer effects, compounds like this compound have also demonstrated:
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Antioxidant : Scavenging free radicals and reducing oxidative stress.
These properties make this compound a versatile candidate for further pharmacological studies.
Mechanism of Action
The mechanism of action of 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and reducing inflammation .
Comparison with Similar Compounds
Structural Analogs with Modified Pyrrolidine Substituents
The pyrrolidine substituent at position 5 of the oxadiazole ring is a critical structural feature. Key analogs include:
Key Differences :
Substituent Effects on the Oxadiazole Core
Variations at position 5 of the oxadiazole ring significantly impact physicochemical and biological properties:
Key Insights :
Observations :
Implications for the Target Compound :
Biological Activity
The compound 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological potentials, synthesis, and relevant case studies.
- Molecular Formula : C21H20FN3O3
- Molecular Weight : 381.41 g/mol
- CAS Number : 1787977-23-4
The oxadiazole ring is known for its role in various bioactive compounds, contributing to properties such as antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain oxadiazole compounds showed potent activity against Mycobacterium tuberculosis, with some derivatives achieving over 90% inhibition rates against resistant strains .
Anticancer Activity
Several studies have reported the anticancer potential of oxadiazole derivatives. For instance, a series of synthesized compounds derived from 1,2,4-oxadiazoles were tested against various cancer cell lines. In particular, compounds demonstrated notable cytotoxic effects on prostate cancer (PC3) and gastric cancer (BGC823) cells .
Anti-inflammatory Effects
Oxadiazole derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
Synthesis and Evaluation of Biological Activity
A recent study synthesized a range of new oxadiazole derivatives and evaluated their biological activities. The findings indicated that compounds with specific substitutions on the phenyl rings exhibited enhanced activity against various microbial strains and cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of oxadiazole derivatives is crucial for optimizing their biological activity. Research has shown that modifications in the substituents on the oxadiazole ring significantly influence their pharmacological effects. For example, the introduction of electron-withdrawing groups was found to enhance antimicrobial activity .
Data Table: Biological Activity Summary
| Compound Name | Activity Type | Target Organism/Cell Line | Inhibition Rate/Effect |
|---|---|---|---|
| This compound | Antimicrobial | Mycobacterium tuberculosis | >90% inhibition |
| Various Oxadiazoles | Anticancer | PC3 (Prostate Cancer) | Significant cytotoxicity |
| Various Oxadiazoles | Anti-inflammatory | In vitro models | Inhibition of cytokines |
Q & A
Basic Research Question
- Antimicrobial Activity : MIC values ≤25 µg/mL against S. aureus and E. coli in broth microdilution assays .
- Anticancer Potential : IC₅₀ of 10–50 µM in MTT assays against HeLa and MCF-7 cells, linked to apoptosis induction .
- Receptor Binding : Structural analogs show affinity for SSTR3 (Kᵢ < 100 nM), suggesting potential metabolic disorder applications .
How can reaction conditions be optimized to improve synthetic yield?
Advanced Research Question
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclocondensation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve intermediate solubility and reaction rates .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during acetylation .
What strategies address poor solubility in biological assays?
Advanced Research Question
- Co-solvent Systems : Use DMSO (≤5%) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the pyrrolidine or phenyl positions .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
How to design derivatives for improved pharmacokinetics?
Advanced Research Question
- Structure-Activity Relationship (SAR) :
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict target binding and ADMET properties .
How to reconcile conflicting bioactivity data across studies?
Advanced Research Question
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-Response Validation : Repeat experiments with 8–10 concentration points to confirm IC₅₀/EC₅₀ trends.
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .
What safety protocols are recommended for handling this compound?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
